N-1,3-benzodioxol-5-yl-2-bromobutanamide mechanism of action
N-1,3-benzodioxol-5-yl-2-bromobutanamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-(1,3-benzodioxol-5-yl)-2-bromobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-yl)-2-bromobutanamide is a synthetic compound featuring two key reactive moieties: the 1,3-benzodioxole group, prevalent in numerous biologically active molecules, and an α-bromoamide functionality, a potential electrophilic warhead. While direct studies on this specific molecule are not extensively documented in public literature, a comprehensive analysis of its structural components allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide posits that N-(1,3-benzodioxol-5-yl)-2-bromobutanamide functions as a targeted covalent inhibitor . The 1,3-benzodioxole scaffold likely directs the molecule to specific protein binding pockets, whereupon the chemically reactive 2-bromobutanamide group forms a covalent bond with a nucleophilic amino acid residue, leading to irreversible modulation of the target's function. This document provides a detailed exploration of this proposed mechanism, outlines potential molecular targets, and offers in-depth experimental protocols for its validation.
Introduction: Deconstructing N-(1,3-benzodioxol-5-yl)-2-bromobutanamide
The rational design of targeted therapeutics often relies on the strategic combination of chemical motifs with known biological activities. N-(1,3-benzodioxol-5-yl)-2-bromobutanamide is a prime example of such a molecule, integrating a recognition element with a reactive component.
-
The 1,3-Benzodioxole Moiety : This heterocyclic structure is a common feature in a wide array of natural products and synthetic compounds with diverse pharmacological activities. It is found in compounds known to inhibit enzymes like cytochrome P450s and succinate dehydrogenase, and in molecules that interact with various receptors[1][2][3]. Its prevalence in psychoactive compounds such as MDMA also points to its potential for interacting with neurological targets[4][5][6].
-
The α-Bromoamide Group : The presence of a bromine atom on the carbon adjacent to the amide carbonyl group creates a potent electrophilic center. Bromine is an excellent leaving group, making this moiety susceptible to nucleophilic attack from amino acid residues like cysteine (thiol group), histidine (imidazole group), or lysine (amino group) within a protein's active or allosteric site. This chemical feature is characteristic of irreversible inhibitors that form stable covalent adducts with their biological targets.
The combination of these two groups suggests a two-step mechanism of action: initial, reversible binding driven by the benzodioxole group, followed by an irreversible covalent modification by the α-bromoamide group.
Hypothesized Mechanism of Action: Targeted Covalent Inhibition
We propose that N-(1,3-benzodioxol-5-yl)-2-bromobutanamide acts as a targeted covalent inhibitor. This mechanism can be broken down into two key phases:
Phase 1: Molecular Recognition and Binding The 1,3-benzodioxole portion of the molecule is hypothesized to serve as the primary determinant of target specificity. It likely engages in non-covalent interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonding) with a complementary binding pocket on a target protein. The affinity and selectivity of this initial binding event are crucial for directing the compound to its intended biological target and minimizing off-target effects.
Phase 2: Covalent Inactivation Once the molecule is appropriately oriented within the binding site, the electrophilic 2-bromobutanamide "warhead" is positioned in proximity to a nucleophilic amino acid residue. This facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the compound and the protein, and the displacement of the bromide ion. This covalent modification is typically irreversible and leads to a sustained modulation of the protein's activity.
Figure 1: Proposed two-step mechanism of action for N-(1,3-benzodioxol-5-yl)-2-bromobutanamide.
Potential Molecular Targets
Based on the known activities of 1,3-benzodioxole derivatives, several classes of proteins emerge as high-priority potential targets for N-(1,3-benzodioxol-5-yl)-2-bromobutanamide.
| Target Class | Specific Examples | Rationale |
| Metabolic Enzymes | Cytochrome P450 (CYP) family, Succinate Dehydrogenase (SDH) | 1,3-benzodioxole is a well-known inhibitor of CYPs and SDH[1][2][3]. |
| Redox Homeostasis | Thioredoxin Reductase | Some benzodioxole derivatives induce oxidative stress by inhibiting the thioredoxin system[1]. |
| Carbohydrate Metabolism | α-glucosidase, α-amylase | Benzodioxole derivatives have been shown to inhibit these enzymes, suggesting a role in metabolic regulation[7][8]. |
| Neuroreceptors | Opioid, Adrenergic, or Serotonergic Receptors | The structural similarity to psychoactive compounds suggests potential interactions with CNS receptors[5][9][10]. |
| Plant Biology | Auxin Receptor TIR1 | Derivatives have been designed as auxin receptor agonists, indicating cross-kingdom potential[11]. |
Experimental Protocols for Mechanism Elucidation
To rigorously test the hypothesis of targeted covalent inhibition, a multi-faceted experimental approach is required.
Target Identification via Affinity-Based Protein Profiling (ABPP)
This technique is designed to identify the cellular targets of a probe by enriching and identifying proteins that covalently bind to it.
Protocol:
-
Probe Synthesis : Synthesize an analogue of N-(1,3-benzodioxol-5-yl)-2-bromobutanamide that incorporates a "click chemistry" handle (e.g., a terminal alkyne or azide) for subsequent attachment of a reporter tag.
-
Cell Lysate Incubation : Incubate the probe with a relevant cell lysate or tissue homogenate to allow for covalent modification of target proteins.
-
Click Chemistry Reaction : Add the corresponding reporter tag (e.g., biotin-azide or a fluorescent dye-azide if an alkyne probe is used) along with the necessary catalysts (e.g., copper(I)).
-
Enrichment/Visualization :
-
If using a biotin tag, enrich the biotinylated proteins using streptavidin-coated beads.
-
If using a fluorescent tag, visualize the labeled proteins via SDS-PAGE and in-gel fluorescence scanning.
-
-
Mass Spectrometry : Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.
Figure 2: Workflow for Affinity-Based Protein Profiling (ABPP).
Validation of Covalent Modification by Mass Spectrometry
This experiment aims to confirm covalent binding and identify the specific amino acid residue modified by the compound.
Protocol:
-
Incubation : Incubate a purified candidate target protein with N-(1,3-benzodioxol-5-yl)-2-bromobutanamide.
-
Digestion : Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis : Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis : Search for peptides with a mass shift corresponding to the addition of the butanamide portion of the molecule (mass of C11H11NO3). The bromine will have been displaced. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that was modified.
Enzyme Inhibition Assays
For candidate enzyme targets, kinetic assays are essential to characterize the nature of the inhibition.
Protocol:
-
Enzyme Activity Measurement : Use a suitable substrate for the candidate enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
IC50 Determination : Measure the enzyme's activity across a range of concentrations of N-(1,3-benzodioxol-5-yl)-2-bromobutanamide to determine the half-maximal inhibitory concentration (IC50).
-
Time-Dependence of Inhibition : Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. A time-dependent decrease in enzyme activity is a hallmark of irreversible inhibition.
-
Washout Experiment :
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Remove the unbound inhibitor by dialysis or size-exclusion chromatography.
-
Measure the remaining enzyme activity. If the inhibition is covalent and irreversible, activity will not be restored after washout.
-
Conclusion and Future Directions
The chemical architecture of N-(1,3-benzodioxol-5-yl)-2-bromobutanamide strongly suggests a mechanism of action as a targeted covalent inhibitor. The 1,3-benzodioxole moiety likely confers target specificity, while the α-bromoamide group acts as an electrophilic trap, forming an irreversible covalent bond with the target protein. This guide provides a foundational framework for investigating this hypothesis, from broad target identification to detailed biochemical validation.
Future research should focus on executing the outlined experimental protocols to identify the specific cellular targets of this compound. Once targets are validated, further studies can explore the downstream physiological consequences of their inhibition in cellular and animal models. The insights gained will be invaluable for understanding the compound's biological activity and for the potential development of novel therapeutic agents based on this promising chemical scaffold.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- Nivetha, N., Martiz, R. M., Patil, S. M., Ramu, R., Sreenivasa, S., & Velmathi, S. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances.
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. (2023). An-Najah Staff.
- Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry.
- N-1,3-Benzodioxol-5-yl-2-bromobutanamide. (n.d.). Santa Cruz Biotechnology.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC.
- Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists. (n.d.). PubMed.
- Behavioral and developmental effects of two 3,4-methylenedioxymethamphetamine (MDMA)
- N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists. (n.d.). PubMed.
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. (n.d.). PubMed.
- (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. (n.d.). PubMed.
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Behavioral and developmental effects of two 3,4-methylenedioxymethamphetamine (MDMA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04452H [pubs.rsc.org]
- 8. staff.najah.edu [staff.najah.edu]
- 9. Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
